An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzofuran
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethyl)benzofuran is a halogenated derivative of benzofuran. The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. Understanding these properties is paramount for its potential application in drug discovery and materials science.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(trifluoromethyl)benzofuran, detailed experimental protocols for their determination, and an analysis of its structural and spectral characteristics.
Core Physicochemical Properties
Precise experimental data for 5-Chloro-2-(trifluoromethyl)benzofuran is not extensively available in the public domain. The information presented below combines computed data from chemical suppliers with estimated values based on closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₄ClF₃O | [5] |
| Molecular Weight | 220.58 g/mol | [5] |
| Physical State | Likely solid at room temperature | Estimated from storage conditions |
| Melting Point | Estimated: 80-120 °C | Based on analogs like 5-Chlorobenzofuran-3(2H)-one (117 °C) and considering the effect of the trifluoromethyl group. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on related halogenated benzofurans. High boiling points are typical for such structures. |
| Solubility | ||
| Water: Predicted to be poorly soluble | Based on the hydrophobic nature of the benzofuran ring and the halogen substituents. | |
| Organic Solvents (e.g., DMSO, DMF, Methanol, Dichloromethane): Predicted to be soluble | General solubility behavior of similar aromatic compounds. | |
| pKa | Not available | |
| LogP (Octanol-Water Partition Coefficient) | Not available |
Synthesis and Structural Elucidation
A potential synthetic pathway is outlined below:
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
Given its likely high boiling point and potential for decomposition, a micro-boiling point determination method is recommended.
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
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Sample Preparation: Place a small amount (a few drops) of liquid 5-Chloro-2-(trifluoromethyl)benzofuran into a small test tube or a fusion tube.
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Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
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Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). 4. Heating: Gently heat the side arm of the Thiele tube.
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Observation:
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Observe the stream of bubbles escaping from the capillary tube.
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When a steady stream of bubbles is observed, remove the heat.
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-
Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Assessment
A qualitative and quantitative understanding of solubility is critical for drug development, guiding formulation and administration strategies.
Protocol: Shake-Flask Method for Solubility Determination
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Solvent Selection: Choose a range of relevant solvents, including water, buffered aqueous solutions (e.g., pH 7.4), and common organic solvents (e.g., ethanol, DMSO).
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Equilibration: Add an excess of solid 5-Chloro-2-(trifluoromethyl)benzofuran to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the excess solid.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-2-(trifluoromethyl)benzofuran will be influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl groups.
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¹H NMR: The aromatic protons on the benzofuran ring are expected to appear as multiplets in the downfield region (typically 7.0-8.0 ppm). The proton at the 3-position will likely be a singlet or a narrow multiplet.
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¹³C NMR: The carbon atoms attached to the electronegative oxygen, chlorine, and the trifluoromethyl group will be significantly deshielded and appear at lower field. The trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
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¹⁹F NMR: A single resonance is expected for the -CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 220.58 g/mol .
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Isotopic Pattern: Due to the presence of one chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for monochlorinated compounds.
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Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom, a trifluoromethyl radical, or cleavage of the furan ring.
Safety and Handling
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Conclusion
5-Chloro-2-(trifluoromethyl)benzofuran is a molecule of interest with potential applications in medicinal chemistry and materials science. This guide has provided an overview of its key physicochemical properties and detailed protocols for their experimental determination. While experimental data for this specific compound is limited, the provided methodologies and data for related structures offer a solid foundation for researchers and drug development professionals working with this and similar benzofuran derivatives.
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